

Technical Guide: Physicochemical Properties of (S)-1-Nitrosopiperidin-3-ol-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-Nitrosopiperidin-3-ol-d4

Cat. No.: B15557373

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **(S)-1-Nitrosopiperidin-3-ol-d4**, a deuterated isotopologue of the N-nitrosamine, (S)-1-Nitrosopiperidin-3-ol. This document is intended to support research, development, and quality control activities involving this compound.

Physicochemical Data

The following tables summarize the known physicochemical properties of **(S)-1-Nitrosopiperidin-3-ol-d4** and its non-deuterated analogue for comparative purposes.

Table 1: Physicochemical Properties of **(S)-1-Nitrosopiperidin-3-ol-d4**

Property	Value	Source
IUPAC Name	(3S)-1-nitrosopiperidin-3-ol-2,2,4,4-d4	[1]
Synonyms	(S)-3-Hydroxy-N-nitrosopiperidine-d4, (S)-N-Nitroso-3-hydroxypiperidine-d4, (S)-Nitroso-3-piperidinol-d4	[1]
Molecular Formula	C ₅ H ₆ D ₄ N ₂ O ₂	[1]
Molecular Weight	134.17 g/mol	[1] [2]
Physical Format	Neat	[2]
SMILES	[2H]C1([2H])N(N=O)C([2H]) ([2H])CC[C@H]1O	[1]
InChI	InChI=1S/C5H10N2O2/c8-5-2-1-3-7(4-5)6-9/h5,8H,1-4H2/t5-/m0/s1/i3D2,4D2	[1]

Table 2: Physicochemical Properties of (S)-1-Nitrosopiperidin-3-ol (Non-deuterated)

Property	Value	Source
CAS Number	2380680-64-6	[3]
Molecular Formula	C ₅ H ₁₀ N ₂ O ₂	[3] [4]
Molecular Weight	130.15 g/mol	[3] [5] [6]
Appearance	Yellow Liquid	[4]
logP (Octanol/Water)	-0.47 (for racemic mixture)	[5]
Storage Temperature	2-8°C	[3] [6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(S)-1-Nitrosopiperidin-3-ol-d4** are not readily available in the public domain. However, based on general principles of nitrosamine synthesis and analysis, the following methodologies can be adapted.

General Synthesis Protocol

N-nitrosamines are typically synthesized by the reaction of a secondary amine with a nitrosating agent. For the synthesis of **(S)-1-Nitrosopiperidin-3-ol-d4**, a plausible approach would involve the nitrosation of (S)-piperidin-3-ol-d4.

Materials:

- (S)-piperidin-3-ol-d4
- Sodium nitrite (NaNO_2) or tert-butyl nitrite ($t\text{-BuONO}$)
- Acidic medium (e.g., hydrochloric acid or acetic acid) for use with sodium nitrite
- Organic solvent (e.g., dichloromethane or acetonitrile)
- Deionized water
- Standard laboratory glassware and equipment

Procedure (Aqueous Nitrosation):

- Dissolve (S)-piperidin-3-ol-d4 in an acidic aqueous solution.
- Cool the solution in an ice bath.
- Slowly add a solution of sodium nitrite in water dropwise while maintaining the low temperature.
- Stir the reaction mixture for a specified period.
- Extract the product with a suitable organic solvent (e.g., dichloromethane).
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

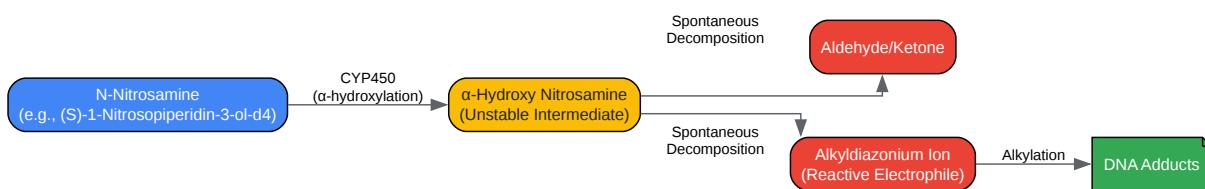
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product using column chromatography.

Analytical Workflow for Nitrosamine Impurity Analysis

The analysis of nitrosamine impurities in pharmaceutical products typically involves highly sensitive chromatographic and mass spectrometric techniques.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS)

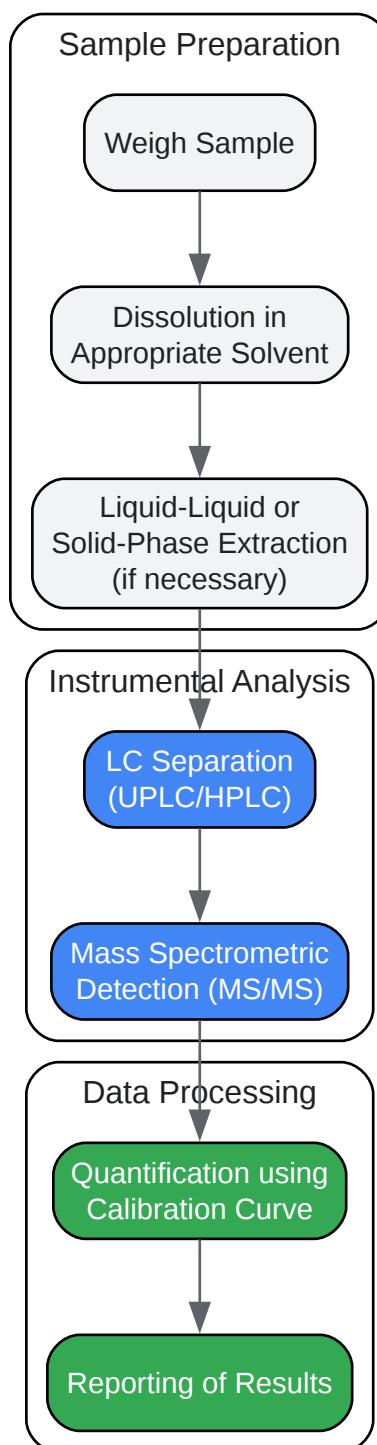

Procedure:

- **Sample Preparation:** Accurately weigh the sample and dissolve it in a suitable solvent. The sample may require further extraction or clean-up steps to remove interfering matrix components.
- **Chromatographic Separation:** Inject the prepared sample into the LC system. The chromatographic method should be optimized to achieve good separation of the target analyte from other components in the sample matrix.
- **Mass Spectrometric Detection:** The eluent from the LC column is introduced into the mass spectrometer. Detection is typically performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- **Quantification:** A calibration curve is generated using certified reference standards of **(S)-1-Nitrosopiperidin-3-ol-d4**. The concentration of the analyte in the sample is determined by comparing its response to the calibration curve.

Visualizations

General Metabolic Bioactivation Pathway of Nitrosamines

Nitrosamines are known to undergo metabolic activation, primarily by cytochrome P450 enzymes, to form reactive intermediates that can interact with cellular macromolecules.



[Click to download full resolution via product page](#)

Caption: General metabolic activation pathway of N-nitrosamines.

Experimental Workflow for Nitrosamine Analysis

A typical workflow for the quantitative analysis of nitrosamine impurities in a drug substance or product involves several key steps from sample preparation to data analysis.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for nitrosamine analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. (S)-1-Nitrosopiperidin-3-ol-d4 | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. niainnovation.in [niainnovation.in]
- 5. 1-nitrosopiperidin-3-ol [stenutz.eu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (S)-1-Nitrosopiperidin-3-ol-d4]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15557373#physicochemical-properties-of-s-1-nitrosopiperidin-3-ol-d4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com